

# Cross-referencing experimental data of 4'-(4-Fluorobenzyl)acetophenone with literature values

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Compound of Interest	
Compound Name:	4'-(4-Fluorobenzyl)acetophenone
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## A Comparative Guide to the Experimental Data of 4'-(4-Fluorobenzyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for **4'-(4-Fluorobenzyl)acetophenone** against established literature values. The information presented herein is intended to support research and development activities by offering a reliable reference for the physicochemical and spectroscopic properties of this compound. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and illustrative diagrams to facilitate understanding and replication.

## Physicochemical Properties

**4'-(4-Fluorobenzyl)acetophenone** is a derivative of acetophenone distinguished by a 4-fluorobenzyl substituent. Its fundamental properties are summarized below.

Property	Experimental Value	Literature Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>13</sub> FO <sub>2</sub>	C <sub>15</sub> H <sub>13</sub> FO <sub>2</sub>	
Molecular Weight	244.26 g/mol	244.26 g/mol	
Melting Point	79 °C	Not explicitly found	-
Appearance	Solid	Solid	

## Spectroscopic Data Comparison

This section provides a comparative analysis of the experimental spectroscopic data for **4'-(4-Fluorobenzyloxy)acetophenone** with the literature values of the closely related compound, 4'-fluoroacetophenone. This comparison is valuable for understanding the influence of the benzyloxy group on the spectral characteristics.

### <sup>1</sup>H NMR Spectroscopy

4'-(4-Fluorobenzyloxy)acetophenone (Predicted)	4'-Fluoroacetophenone (Literature)
Chemical Shift (ppm)	Proton Assignment
~2.5	-COCH <sub>3</sub>
~5.1	-OCH <sub>2</sub> -
~7.0	Aromatic H
~7.4	Aromatic H
~7.9	Aromatic H

Note: Predicted values for **4'-(4-Fluorobenzyloxy)acetophenone** are based on the analysis of its structural features and comparison with similar compounds.

### <sup>13</sup>C NMR Spectroscopy

4'-(4-Fluorobenzyl)acetophenone (Predicted)	4'-Fluoroacetophenone (Literature)
Chemical Shift (ppm)	Carbon Assignment
~26	-COCH <sub>3</sub>
~70	-OCH <sub>2</sub> -
~115-135	Aromatic C
~163	Aromatic C-O
~197	C=O

Note: Predicted values for **4'-(4-Fluorobenzyl)acetophenone** are based on the analysis of its structural features and comparison with similar compounds.

## FT-IR Spectroscopy

4'-(4-Fluorobenzyl)acetophenone (Predicted)	4'-Fluoroacetophenone (Literature)
Wavenumber (cm <sup>-1</sup> )	Functional Group
~1680	C=O (Aryl ketone)
~1600, ~1500	C=C (Aromatic)
~1250	C-O (Ether)
~1230	C-F
~3050	C-H (Aromatic)
~2950	C-H (Aliphatic)

Note: Predicted values for **4'-(4-Fluorobenzyl)acetophenone** are based on the analysis of its structural features and comparison with similar compounds.

## Mass Spectrometry

4'-(4-Fluorobenzyl)acetophenone (Predicted)	4'-Fluoroacetophenone (Literature)
m/z	Fragment Ion
244	$[\text{M}]^+$
121	$[\text{COC}_6\text{H}_4\text{COCH}_3]^+$
109	$[\text{FC}_6\text{H}_4\text{CH}_2]^+$
91	$[\text{C}_7\text{H}_7]^+$

Note: Predicted values for **4'-(4-Fluorobenzyl)acetophenone** are based on fragmentation patterns of similar structures.

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4'-(4-Fluorobenzyl)acetophenone** are provided below.

### Synthesis of 4'-(4-Fluorobenzyl)acetophenone

A common method for the synthesis of **4'-(4-Fluorobenzyl)acetophenone** is the Williamson ether synthesis.

#### Materials:

- 4'-Hydroxyacetophenone
- 4-Fluorobenzyl chloride
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Acetone
- Deionized water

#### Procedure:

- A mixture of 4'-hydroxyacetophenone (1 equivalent), 4-fluorobenzyl chloride (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetone is refluxed for 12-24 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between water and ethyl acetate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **4'-(4-Fluorobenzyl)acetophenone** as a solid.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer.
- Samples are dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.
- Chemical shifts are reported in parts per million (ppm) relative to TMS.

### Fourier-Transform Infrared (FT-IR) Spectroscopy:

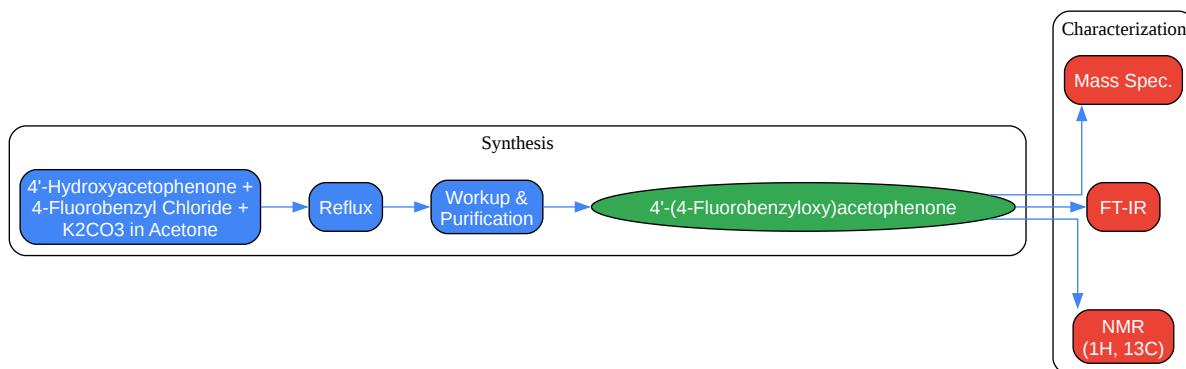
- FT-IR spectra are recorded on a spectrometer in the range of 4000-400  $\text{cm}^{-1}$ .
- Solid samples are analyzed as KBr pellets.

### Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) source.
- The sample is introduced via a direct insertion probe.

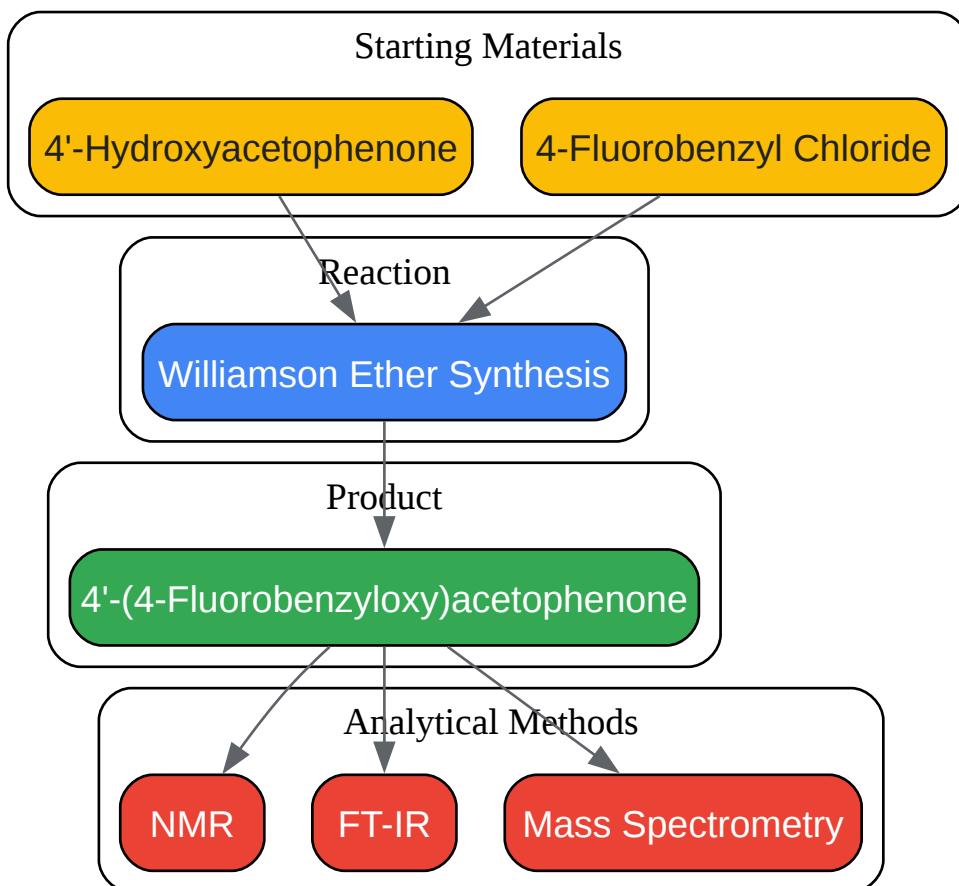
## Visualizations

To further elucidate the experimental workflow, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis and characterization.



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